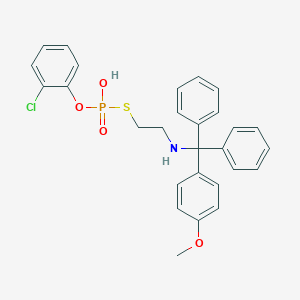
S-(N-Monomethoxytritylaminoethyl)-O-(2-chlorophenyl)phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(N-Monomethoxytritylaminoethyl)-O-(2-chlorophenyl)phosphorothioate, commonly known as MMTCP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MMTCP is a phosphorothioate compound that is widely used as a DNA and RNA synthesis reagent, as well as a gene delivery agent.
Mecanismo De Acción
The mechanism of action of MMTCP is based on its ability to form stable complexes with DNA and RNA. MMTCP binds to the phosphate backbone of DNA and RNA, protecting the nucleotides from degradation. This allows for the stable delivery of genetic material into cells. MMTCP has also been shown to have anti-cancer properties, which may be due to its ability to inhibit DNA synthesis.
Efectos Bioquímicos Y Fisiológicos
MMTCP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MMTCP has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, MMTCP has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MMTCP is its ability to protect the 5’-hydroxyl group of nucleotides during DNA and RNA synthesis. This allows for the synthesis of high-quality genetic material. Additionally, MMTCP has been shown to have anti-cancer properties, which may make it a useful tool for cancer research. However, there are also limitations to the use of MMTCP. It can be toxic to cells at high concentrations, and its use as a gene delivery agent may be limited by its ability to form stable complexes with DNA and RNA.
Direcciones Futuras
There are a number of future directions for research on MMTCP. One area of interest is the development of new methods for the synthesis of MMTCP. Additionally, there is a need for further research on the mechanism of action of MMTCP, particularly with regard to its anti-cancer properties. Another area of interest is the development of new applications for MMTCP, such as its use in the treatment of inflammatory diseases. Finally, there is a need for further research on the toxicity of MMTCP, particularly with regard to its use as a gene delivery agent.
Métodos De Síntesis
MMTCP is synthesized by reacting 2-chlorophenyl chlorothionoformate with N-monomethoxytrityl-ethylenediamine in the presence of triethylamine. The resulting product is then treated with diisopropylaminoethanethiol to yield MMTCP. The synthesis of MMTCP is a multi-step process that requires careful attention to detail and precise reaction conditions.
Aplicaciones Científicas De Investigación
MMTCP has a wide range of applications in scientific research. It is commonly used as a DNA and RNA synthesis reagent due to its ability to protect the 5’-hydroxyl group of nucleotides. MMTCP is also used as a gene delivery agent due to its ability to form stable complexes with DNA and RNA. These complexes can be used to deliver genetic material into cells, which can be used for gene therapy and genetic engineering.
Propiedades
Número CAS |
116454-97-8 |
|---|---|
Nombre del producto |
S-(N-Monomethoxytritylaminoethyl)-O-(2-chlorophenyl)phosphorothioate |
Fórmula molecular |
C28H27ClNO4PS |
Peso molecular |
540 g/mol |
Nombre IUPAC |
(2-chlorophenoxy)-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethylsulfanyl]phosphinic acid |
InChI |
InChI=1S/C28H27ClNO4PS/c1-33-25-18-16-24(17-19-25)28(22-10-4-2-5-11-22,23-12-6-3-7-13-23)30-20-21-36-35(31,32)34-27-15-9-8-14-26(27)29/h2-19,30H,20-21H2,1H3,(H,31,32) |
Clave InChI |
QWLMRKKHDAIOEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCSP(=O)(O)OC4=CC=CC=C4Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCSP(=O)(O)OC4=CC=CC=C4Cl |
Otros números CAS |
116454-97-8 |
Sinónimos |
MCPT S-(N-monomethoxytritylaminoethyl)-O-(2-chlorophenyl)phosphorothioate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



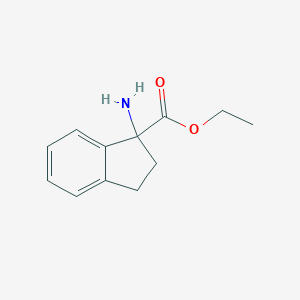
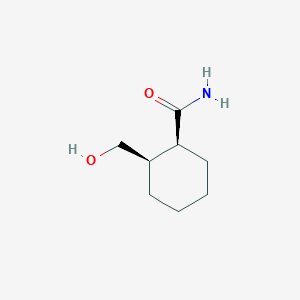
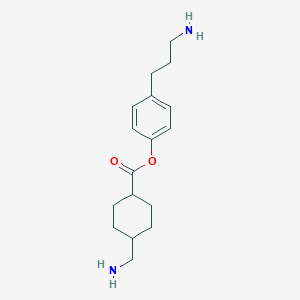
![5H-dibenzo[b,f]azepin-2-ol](/img/structure/B51969.png)
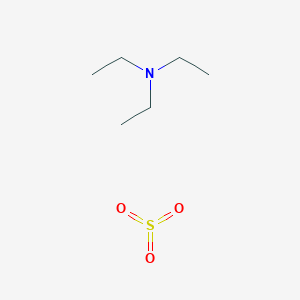
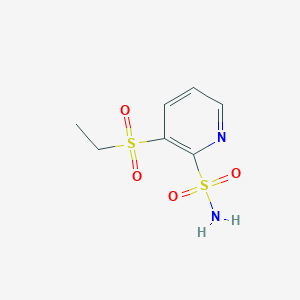
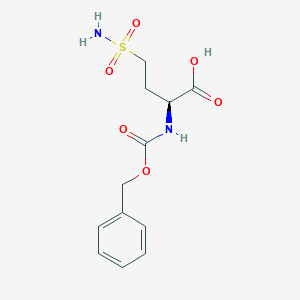

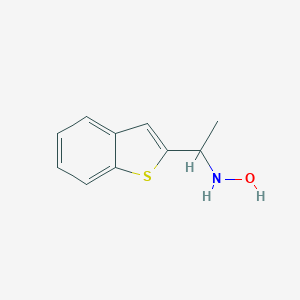
![Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]-](/img/structure/B51980.png)



